triazolo[4,3-a]pyridin-3-amine hydrobromide chemical properties
triazolo[4,3-a]pyridin-3-amine hydrobromide chemical properties
An In-depth Technical Guide to the Chemical Properties of[1][2][3]Triazolo[4,3-a]pyridin-3-amine Hydrobromide
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of therapeutics targeting a wide array of biological targets. This guide provides a comprehensive technical overview of a key derivative,[1][2][3]triazolo[4,3-a]pyridin-3-amine Hydrobromide. We will delve into its synthesis, physicochemical characteristics, spectroscopic profile, chemical reactivity, and handling protocols. The causality behind experimental methodologies and the strategic importance of this compound in drug discovery—from its role as an antidepressant scaffold to its application in oncology as a PD-1/PD-L1 interaction inhibitor—are explored to provide field-proven insights for researchers.[4][5]
Introduction: A Scaffold of Therapeutic Importance
The fusion of a pyridine ring with a 1,2,4-triazole system creates the[1][2][3]triazolo[4,3-a]pyridine core, a heterocyclic framework with significant pharmacological relevance. Derivatives of this scaffold have been successfully developed as antidepressants, anxiolytics, and hypnotics, with Trazodone being a prominent example.[4] More recently, this core has been exploited to develop potent inhibitors for contemporary drug targets, including c-Met/VEGFR-2 in angiogenesis and programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) in immuno-oncology.[5][6]
[1][2][3]Triazolo[4,3-a]pyridin-3-amine serves as a critical intermediate and a pharmacophore in its own right. The introduction of the 3-amino group provides a versatile chemical handle for further structural modification, while the formation of its hydrobromide salt enhances aqueous solubility and crystalline stability, properties highly desirable for drug development and formulation. This guide focuses on the fundamental chemical properties of this salt, providing a robust knowledge base for its application in research and development.
Synthesis and Mechanistic Considerations
The synthesis of[1][2][3]triazolo[4,3-a]pyridin-3-amine hydrobromide is a multi-step process that hinges on the foundational reaction between a substituted pyridine and a hydrazine source, followed by a cyclization step to form the fused triazole ring.
Synthetic Workflow
The most common and industrially scalable approach begins with 2-chloropyridine. The workflow involves two primary transformations: nucleophilic aromatic substitution to form a hydrazine intermediate, followed by an oxidative cyclization to construct the 3-amino-triazole ring.
Caption: Synthetic pathway for[1][2][3]triazolo[4,3-a]pyridin-3-amine HBr.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established literature procedures.[1][7][8]
Step 1: Synthesis of 2-Hydrazinopyridine
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Rationale: This step utilizes a nucleophilic aromatic substitution (SNAAr) reaction. Hydrazine hydrate, a potent nucleophile, displaces the chloride from the electron-deficient pyridine ring. The reaction is driven to completion by using an excess of hydrazine hydrate and applying heat.[1][2]
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Procedure:
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To a round-bottom flask equipped with a reflux condenser, add 2-chloropyridine (1 eq., e.g., 20 g, 0.176 mol).
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Add an excess of hydrazine hydrate (10 vol., e.g., 200 mL).
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Heat the reaction mixture to 100°C and stir vigorously for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and dilute with water (10 vol., 200 mL).
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Extract the aqueous layer with ethyl acetate (5 x 250 mL).
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Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-hydrazinopyridine as an oil. The yield is typically high (e.g., ~78%).[1]
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Step 2: Cyclization to[1][2][3]Triazolo[4,3-a]pyridin-3-amine
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Rationale: This step involves the reaction of the hydrazinyl group with a C1 electrophile, followed by cyclization. Iodine-mediated oxidative C-N bond formation is an efficient, metal-free method for this transformation.[7]
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Procedure:
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Dissolve 2-hydrazinopyridine (1 eq.) in a suitable solvent such as water or ethanol.
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Add an appropriate thiourea or isothiocyanate derivative (1.1 eq.).
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Add iodine (I₂) (2.0 eq.) portion-wise while stirring at room temperature.
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Continue stirring for 3-6 hours until TLC indicates the consumption of the starting material.
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Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
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Basify the solution with sodium bicarbonate and extract the product with ethyl acetate.
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Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the free base.
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Step 3: Formation of the Hydrobromide Salt
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Rationale: Salt formation is performed to improve the compound's physical properties. Protonation of one of the basic nitrogen atoms by hydrobromic acid yields a more crystalline and water-soluble product.
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Procedure:
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Dissolve the purified[1][2][3]triazolo[4,3-a]pyridin-3-amine free base in a minimal amount of a suitable solvent like ethanol or isopropanol.
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Slowly add a solution of hydrobromic acid (1.05 eq., e.g., 48% in water or HBr in acetic acid) dropwise with stirring.
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A precipitate should form. Stir the suspension at room temperature for 1-2 hours, then cool in an ice bath to maximize precipitation.
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Collect the solid by vacuum filtration, wash with cold solvent (e.g., ethanol) and then with diethyl ether.
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Dry the resulting white to off-white solid under vacuum to yield the final hydrobromide salt.
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Physicochemical and Spectroscopic Profile
The structural integrity and purity of the synthesized compound are validated through a combination of physical measurements and spectroscopic analysis.
Physicochemical Properties
| Property | Value | Source/Comment |
| IUPAC Name | [1][2][3]Triazolo[4,3-a]pyridin-3-amine hydrobromide | --- |
| Molecular Formula | C₆H₇BrN₄ | (C₆H₆N₄ • HBr) |
| Molecular Weight | 215.05 g/mol | Calculated (Free base: 134.14 g/mol [9]) |
| Appearance | White to off-white crystalline solid | Expected based on similar amine salts.[10] |
| Melting Point | >200°C (with decomposition) | Expected to be significantly higher than the free base due to ionic character. |
| Solubility | Soluble in water, DMSO, Methanol | The hydrobromide salt form significantly enhances aqueous solubility. |
| logP (free base) | 0.8 | Computed value, indicating moderate lipophilicity.[9] |
Spectroscopic Data Summary
Spectroscopic analysis provides a definitive fingerprint of the molecule. The data presented below are based on spectral studies of the free base and related structures, with annotations for the expected salt form.[4][11][12]
| Technique | Expected Characteristics |
| ¹H NMR | (DMSO-d₆, 400 MHz): Signals expected in the aromatic region (δ 7.0-8.5 ppm) for the four pyridine protons, showing characteristic coupling patterns. A broad singlet for the -NH₂ protons (δ ~6.0-7.0 ppm). A very broad signal for the N-H⁺ proton from the salt. |
| ¹³C NMR | (DMSO-d₆, 100 MHz): Six distinct signals for the aromatic carbons. The carbon at the 3-position bearing the amino group would appear around δ 150-160 ppm. |
| FT-IR (KBr) | ν (cm⁻¹): Broad absorption from 2500-3200 cm⁻¹ (N-H⁺ stretch). Sharp N-H stretches (asymmetric and symmetric) for the primary amine around 3300-3450 cm⁻¹. C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. |
| Mass Spec (ESI+) | m/z: 135.07 [(M+H)⁺ of free base]. Fragmentation may show loss of cyanamide (NCNH₂), a characteristic pathway for 3-amino-1,2,4-triazoles.[13] |
Chemical Reactivity and Stability
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Basicity: The molecule possesses three nitrogen atoms with lone pairs (N1, N2, and the exocyclic N). The pyridine nitrogen (N4) is part of the aromatic system. Protonation to form the hydrobromide salt likely occurs at the most basic site, which is typically the pyridine nitrogen in related systems, though protonation of the triazole ring is also possible.
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Reactivity of the Amino Group: The exocyclic 3-amino group is a key site for derivatization. It can readily undergo acylation, sulfonylation, or reductive amination, providing a gateway to a diverse library of analogues for structure-activity relationship (SAR) studies.[14]
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Stability: As a hydrobromide salt, the compound exhibits enhanced stability compared to the free base. It is generally stable under standard laboratory conditions but should be protected from strong bases, which would neutralize the salt to the free base. It is advisable to store it in a cool, dry place away from light.
Safety and Handling
As a research chemical,[1][2][3]triazolo[4,3-a]pyridin-3-amine hydrobromide should be handled with appropriate care. The following guidelines are based on data from structurally related heterocyclic amines.[10][15]
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Hazard Classification: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[16]
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Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety goggles with side shields. Handle in a well-ventilated area or a chemical fume hood.
-
First Aid Measures:
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Skin Contact: Wash off immediately with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
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Inhalation: Remove person to fresh air and keep comfortable for breathing.
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Ingestion: Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.
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Storage: Store in a tightly sealed container in a refrigerator or a cool, dry place.
Conclusion
[1][2][3]Triazolo[4,3-a]pyridin-3-amine hydrobromide is more than a simple chemical intermediate; it is a versatile building block rooted in a pharmacologically validated scaffold. Its straightforward synthesis, modifiable amino functionality, and favorable physical properties make it an invaluable tool for medicinal chemists. Understanding its core chemical properties—from spectroscopic fingerprints to reactivity and handling—is the first step toward unlocking its potential in the development of next-generation therapeutics.
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